molecular formula C6H5ClN2O B2828867 5-Amino-2-chloronicotinaldehyde CAS No. 1260790-22-4

5-Amino-2-chloronicotinaldehyde

Cat. No.: B2828867
CAS No.: 1260790-22-4
M. Wt: 156.57
InChI Key: KZQKQVPYVAINQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-chloronicotinaldehyde: is an organic compound with the molecular formula C6H5ClN2O . It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the pyridine ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloronicotinaldehyde typically involves the chlorination of nicotinaldehyde followed by amination. One common method includes the reaction of 2-chloronicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-2-chloronicotinaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds and can be used to create complex molecules for pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for therapeutic development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable for creating various industrial products .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloronicotinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The amino and aldehyde groups allow it to form covalent bonds with target molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

    2-Amino-5-chloronicotinaldehyde: Similar structure but different position of the amino and chlorine groups.

    5-Amino-2-bromonicotinaldehyde: Bromine instead of chlorine at the 2-position.

    5-Amino-2-fluoronicotinaldehyde: Fluorine instead of chlorine at the 2-position.

Uniqueness: The presence of both an amino and aldehyde group on the pyridine ring provides versatility in chemical reactions and potential biological activities .

Properties

IUPAC Name

5-amino-2-chloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQKQVPYVAINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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